Methyl 2-(3,5-dichlorophenyl)acetate
Overview
Description
“Methyl 2-(3,5-dichlorophenyl)acetate” is a chemical compound with the CAS Number: 55954-24-0 . It has a molecular weight of 219.07 . The IUPAC name for this compound is methyl 2-(3,5-dichlorophenyl)acetate . It is stored at room temperature and is a liquid in its physical form .
Synthesis Analysis
The synthesis of “Methyl 2-(3,5-dichlorophenyl)acetate” could potentially involve the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for “Methyl 2-(3,5-dichlorophenyl)acetate” is 1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(3,5-dichlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 219.07 .Scientific Research Applications
Application 1: Synthesis of Tafamidis
- Summary of the Application : “Methyl 2-(3,5-dichlorophenyl)acetate” is used in the synthesis of Tafamidis, a medicine for patients with either wild-type or hereditary Transthyretin Amyloid Cardiomyopathy (ATTR-CM) . ATTR-CM is a rare and fatal disease caused by the deposition of transthyretin (TTR) amyloid fibrils in the heart .
- Methods of Application or Experimental Procedures : The compound was subjected to nucleophilic intramolecular cyclization in the presence of para-toluenesulfonic acid monohydrate to yield methyl 2-(3,5-dichlorophenyl)-benzo[d]oxazole-6-carboxylate . The optimization of the intramolecular cyclization was performed .
- Results or Outcomes : The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis . The synthesis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid .
Application 2: Suzuki–Miyaura Coupling
- Summary of the Application : “Methyl 2-(3,5-dichlorophenyl)acetate” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application or Experimental Procedures : The compound can be used as a boron reagent in the Suzuki–Miyaura coupling process . The reactivity of the boron reagent is determined by the Lewis basicity of the ligand .
- Results or Outcomes : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Application 3: Synthesis of Montelukast
- Summary of the Application : “Methyl 2-(3,5-dichlorophenyl)acetate” is used in the synthesis of Montelukast, a medicine for the treatment of asthma .
- Methods of Application or Experimental Procedures : The compound is used as a key intermediate for the production of Montelukast . The synthesis is implemented by using Microbacterium campoquemadoensis .
- Results or Outcomes : The synthesis of Montelukast using this method has been successfully implemented .
Safety And Hazards
“Methyl 2-(3,5-dichlorophenyl)acetate” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZUSKNUTWXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243847 | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-dichlorophenyl)acetate | |
CAS RN |
55954-24-0 | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55954-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,5-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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